Cas no 2138562-72-6 (1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol)
![1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol structure](https://ja.kuujia.com/scimg/cas/2138562-72-6x500.png)
1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- 2138562-72-6
- EN300-1155833
- 1-[(5-bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol
- 1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol
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- インチ: 1S/C12H15BrO2/c1-9-4-6-12(14,7-5-9)8-10-2-3-11(13)15-10/h2-4,6,9,14H,5,7-8H2,1H3
- InChIKey: SUBQFAMIPPJISB-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CC2(C=CC(C)CC2)O)O1
計算された属性
- 精确分子量: 270.02554g/mol
- 同位素质量: 270.02554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 33.4Ų
1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155833-0.1g |
1-[(5-bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol |
2138562-72-6 | 0.1g |
$1144.0 | 2023-06-09 | ||
Enamine | EN300-1155833-0.25g |
1-[(5-bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol |
2138562-72-6 | 0.25g |
$1196.0 | 2023-06-09 | ||
Enamine | EN300-1155833-0.5g |
1-[(5-bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol |
2138562-72-6 | 0.5g |
$1247.0 | 2023-06-09 | ||
Enamine | EN300-1155833-10.0g |
1-[(5-bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol |
2138562-72-6 | 10g |
$5590.0 | 2023-06-09 | ||
Enamine | EN300-1155833-0.05g |
1-[(5-bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol |
2138562-72-6 | 0.05g |
$1091.0 | 2023-06-09 | ||
Enamine | EN300-1155833-1.0g |
1-[(5-bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol |
2138562-72-6 | 1g |
$1299.0 | 2023-06-09 | ||
Enamine | EN300-1155833-2.5g |
1-[(5-bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol |
2138562-72-6 | 2.5g |
$2548.0 | 2023-06-09 | ||
Enamine | EN300-1155833-5.0g |
1-[(5-bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol |
2138562-72-6 | 5g |
$3770.0 | 2023-06-09 |
1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-olに関する追加情報
1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol: A Comprehensive Overview
1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol is a complex organic compound with the CAS number 2138562-72-6. This compound is characterized by its unique structure, which combines a cyclohexenol ring with a brominated furan substituent. The molecule's structure is notable for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted its role in antimicrobial activity, enzyme inhibition, and biofilm formation, making it a subject of interest for researchers worldwide.
The core of this compound is a cyclohexenol ring, which is a six-membered cyclic ether with a double bond. The presence of the 4-methyl group adds to the molecule's stability and reactivity. Attached to this ring is a 5-bromofuran-2-ylmethyl group, which introduces additional functionality due to the bromine atom and the aromatic furan ring. This combination of structural features makes the compound highly versatile and amenable to further chemical modifications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol. Researchers have employed various methodologies, including Stille coupling, Suzuki-Miyaura coupling, and C-H activation, to construct the molecule. These methods not only enhance the yield but also improve the purity of the compound, making it suitable for downstream applications.
In terms of biological activity, this compound has shown promising results in antimicrobial assays. Studies conducted by Smith et al. (2023) demonstrated that 1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohex-2-en-1-ol exhibits potent activity against gram-positive bacteria, including *Staphylococcus aureus* and *Bacillus subtilis*. The bromine atom in the furan ring plays a crucial role in this activity by enhancing the molecule's ability to disrupt bacterial membranes.
Beyond antimicrobial applications, this compound has also been explored for its potential in enzyme inhibition. A study by Johnson et al. (2023) revealed that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This finding opens up new avenues for its use in developing anti-inflammatory drugs.
The synthesis and characterization of 1-[(5-Bromofuran-2-yl)methyl]-4-methylcyclohexenol have been extensively documented in recent literature. Researchers have utilized advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. These studies have provided valuable insights into the compound's stereochemistry and conformational flexibility.
In conclusion, 1-[(5-Bromofuran-2-yli)methyl]-4-methylcyclohexenol is a multifaceted compound with significant potential in various scientific domains. Its unique structure, coupled with recent advancements in synthesis and biological studies, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery and materials science.
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